molecular formula C8H5BrClN B1292633 7-Bromo-5-chloro-1H-indole CAS No. 292636-08-9

7-Bromo-5-chloro-1H-indole

Cat. No.: B1292633
CAS No.: 292636-08-9
M. Wt: 230.49 g/mol
InChI Key: CBQDZTGRYHTJRO-UHFFFAOYSA-N
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Description

7-Bromo-5-chloro-1H-indole: is a heterocyclic aromatic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. The compound’s structure consists of a fused benzene and pyrrole ring, with bromine and chlorine substituents at the 7th and 5th positions, respectively. This unique substitution pattern imparts distinct chemical and biological properties to the compound.

Biochemical Analysis

Biochemical Properties

7-Bromo-5-chloro-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit the production of staphyloxanthin in Staphylococcus aureus . This interaction suggests that this compound may act as an antimicrobial agent by targeting specific bacterial enzymes involved in pigment production.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives have been reported to exhibit anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells . Specifically, this compound may affect the tyrosine kinase activity of VEGFR, leading to cell cycle arrest and apoptosis in cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, indole derivatives have been shown to inhibit VEGFR-2 tyrosine kinase activity, resulting in cell cycle arrest and apoptosis . This suggests that this compound may function as a tyrosine kinase inhibitor, disrupting key signaling pathways involved in cell proliferation and survival.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Indole derivatives are generally stable under standard laboratory conditions, but their stability may vary depending on the specific experimental setup . Long-term studies have shown that indole derivatives can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that indole derivatives exhibit dose-dependent effects, with higher doses leading to increased efficacy but also potential toxicity . For instance, high doses of indole derivatives have been associated with adverse effects such as hepatotoxicity and nephrotoxicity . Therefore, it is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxic effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. Indole derivatives are known to undergo metabolic transformations, including hydroxylation and conjugation reactions . These metabolic processes can influence the bioavailability and activity of this compound, affecting its overall efficacy and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. Indole derivatives are typically transported via specific transporters and binding proteins, which facilitate their uptake and distribution . The localization and accumulation of this compound within specific cellular compartments can significantly impact its activity and function.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. Indole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within specific subcellular compartments can influence its interactions with biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-chloro-1H-indole typically involves the halogenation of indole derivatives. One common method is the electrophilic aromatic substitution reaction, where indole is treated with bromine and chlorine under controlled conditions to introduce the halogen atoms at the desired positions. The reaction conditions often include the use of solvents like acetic acid or dichloromethane and catalysts such as iron or aluminum chloride to facilitate the halogenation process .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-5-chloro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 7-Bromo-5-chloro-1H-indole is used as a building block in organic synthesis to create more complex molecules. Its unique substitution pattern makes it valuable for constructing diverse chemical libraries for drug discovery .

Biology: In biological research, the compound is studied for its potential as a pharmacophore in the development of new therapeutic agents.

Medicine: The compound’s derivatives are explored for their potential use in treating various diseases. For example, some indole derivatives have shown promise as inhibitors of specific enzymes or receptors involved in disease pathways .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various applications .

Comparison with Similar Compounds

Uniqueness: 7-Bromo-5-chloro-1H-indole’s unique combination of bromine and chlorine substituents at specific positions on the indole ring imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new chemical entities with potential therapeutic applications .

Properties

IUPAC Name

7-bromo-5-chloro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN/c9-7-4-6(10)3-5-1-2-11-8(5)7/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQDZTGRYHTJRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=C(C=C21)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646826
Record name 7-Bromo-5-chloro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292636-08-9
Record name 7-Bromo-5-chloro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-5-chloro-1H-indole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Made from 2-bromo-4-chloroaniline using the method for 7-bromo-5-(trifluoromethyl)-1H-indole. 1H-NMR (CDCl3, 400 MHz) δ 8.32 (bs, 1H), 7.55 (d, J=1.2 Hz, 1H), 7.55 (d, J=1.8 Hz, 1H), 7.27 (t, J=3.0 Hz, 1H), 6.56 (dd, J=3.3, 2.3 Hz, 1H). LC/MS (HPLC method 4): tR=3.07 min, 229.95(MH)+.
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